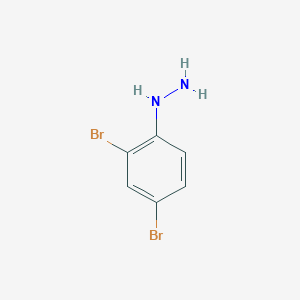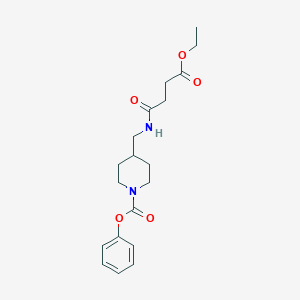
(2,4-Dibromophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dibromophenyl)hydrazine” is a chemical compound with the molecular formula C6H6Br2N2 . It has a molecular weight of 265.94 . The IUPAC name for this compound is 1-(2,4-dibromophenyl)hydrazine .
Molecular Structure Analysis
The molecular structure of “(2,4-Dibromophenyl)hydrazine” consists of a phenyl ring substituted with two bromine atoms at the 2nd and 4th positions and a hydrazine group .Physical And Chemical Properties Analysis
“(2,4-Dibromophenyl)hydrazine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
Environmental and Biological Systems Monitoring : (2,4-Dibromophenyl)hydrazine derivatives are used in designing fluorescent probes for detecting hydrazine in environmental and biological systems. These probes are effective due to their high sensitivity and selectivity, and they have applications in monitoring hydrazine levels, which is a concern due to its toxicity and widespread use in industry and agriculture (Zhang et al., 2020).
Detection in Water Samples : A specific example is the development of an ICT-based fluorescent probe with a large Stokes shift, which is used for measuring hydrazine in biological and water samples. This probe can specifically sense hydrazine and has applications in environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Medical and Biological Research
Steroid Hormones Quantification : Aromatic hydrazines like 2,4-dibromophenylhydrazine have been utilized in forming derivatives for the separation, purification, and identification of compounds containing carbonyl groups. This has applications in quantifying steroid hormones in biological extracts, aiding in the understanding of their biological roles and effects (Gornall & MacDonald, 1953).
Antibacterial and Antifungal Activities : Some derivatives of (2,4-Dibromophenyl)hydrazine have shown promising antibacterial and antifungal activities. Research in this area explores their potential as antimicrobial agents, which is crucial in the development of new treatments for infections (Bharti et al., 2010).
Chemical Analysis and Sensing
Spectrophotometric Determination : (2,4-Dibromophenyl)hydrazine derivatives are used in spectrophotometric methods for determining hydrazine concentrations in various samples, like boiler feed water. This has significant implications for industrial and environmental monitoring (George, Nagaraja, & Balasubramanian, 2008).
Live-Cell Imaging : Certain (2,4-Dibromophenyl)hydrazine derivatives are utilized in probes for live-cell imaging. This application is vital in biological research for monitoring and understanding cellular processes (Fan et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,4-dibromophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSVSLXZNRULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibromophenyl)hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)





![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)


![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate](/img/structure/B2622646.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfonyl}acetic acid](/img/structure/B2622651.png)